![molecular formula C7H12N2O2 B1267297 1-Acetyl-2-pyrrolidinecarboxamide CAS No. 30130-35-9](/img/structure/B1267297.png)
1-Acetyl-2-pyrrolidinecarboxamide
Overview
Description
1-Acetyl-2-pyrrolidinecarboxamide is a compound that has been used as an intermediate for the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists . It has a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol.
Synthesis Analysis
The synthesis of (S)-1-acetyl-2-pyrrolidinecarboxamide can be achieved through two main methods. One method involves obtaining the amine racemate and then splitting it in the last step. The other method involves synthesizing from the starting material with the (S)-stereoconfiguration from the beginning and synthesizing it by stereospecific methods .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-2-pyrrolidinecarboxamide consists of a five-membered pyrrolidine ring with one nitrogen atom as the only ring heteroatom .
Chemical Reactions Analysis
The chemical reactions involving 1-Acetyl-2-pyrrolidinecarboxamide are largely centered around its use as an intermediate in the synthesis of other compounds. For instance, it is used as an intermediate in the synthesis of levosupiride .
Scientific Research Applications
Synthesis of Levosupiride
“1-Acetyl-2-pyrrolidinecarboxamide” is used as an intermediate in the synthesis of levosupiride . Levosupiride is a therapeutic agent used for the treatment of depression and as a central nervous system agonist .
Preparation Process
The compound is prepared through a novel process which is more efficient and less wasteful than previous methods . This process has been patented and is used to obtain the pure (S)-isomer as an enantiomer .
Chemical Research
“1-Acetyl-2-pyrrolidinecarboxamide” is a subject of chemical research due to its unique structure and properties. It is often used in studies related to organic chemistry, particularly those involving heterocyclic compounds .
Safety and Hazards
Future Directions
The future directions for 1-Acetyl-2-pyrrolidinecarboxamide are likely to be influenced by its role as an intermediate in the synthesis of other compounds. For instance, its use in the synthesis of levosupiride, a therapeutic agent for depression and central nervous system agonists, suggests potential applications in the pharmaceutical industry .
properties
IUPAC Name |
1-acetylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-2-3-6(9)7(8)11/h6H,2-4H2,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXURPNUIYCJENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310818 | |
Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-pyrrolidinecarboxamide | |
CAS RN |
30130-35-9 | |
Record name | 30130-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-2-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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